5-(4-Methoxyphenoxy)rubicene 5-(4-Methoxyphenoxy)rubicene
Brand Name: Vulcanchem
CAS No.: 922184-92-7
VCID: VC16932778
InChI: InChI=1S/C33H20O2/c1-34-19-12-14-20(15-13-19)35-21-16-17-26-29(18-21)25-9-5-11-27-30-23-7-3-2-6-22(23)24-8-4-10-28(31(24)30)33(26)32(25)27/h2-18H,1H3
SMILES:
Molecular Formula: C33H20O2
Molecular Weight: 448.5 g/mol

5-(4-Methoxyphenoxy)rubicene

CAS No.: 922184-92-7

Cat. No.: VC16932778

Molecular Formula: C33H20O2

Molecular Weight: 448.5 g/mol

* For research use only. Not for human or veterinary use.

5-(4-Methoxyphenoxy)rubicene - 922184-92-7

Specification

CAS No. 922184-92-7
Molecular Formula C33H20O2
Molecular Weight 448.5 g/mol
IUPAC Name 5-(4-methoxyphenoxy)rubicene
Standard InChI InChI=1S/C33H20O2/c1-34-19-12-14-20(15-13-19)35-21-16-17-26-29(18-21)25-9-5-11-27-30-23-7-3-2-6-22(23)24-8-4-10-28(31(24)30)33(26)32(25)27/h2-18H,1H3
Standard InChI Key LZSCWZLZCUQJNQ-UHFFFAOYSA-N
Canonical SMILES COC1=CC=C(C=C1)OC2=CC3=C(C=C2)C4=C5C3=CC=CC5=C6C7=CC=CC=C7C8=C6C4=CC=C8

Introduction

Molecular Architecture and Nomenclature

Core Rubicene Framework

Rubicene, a non-alternant PAH, consists of fused bicyclic structures with a unique electronic configuration. The parent rubicene system (C₃₀H₁₈) exhibits a planar geometry with extended π-conjugation, enabling high electron affinity . Substitutions at the 5-position, such as 4-methoxyphenoxy groups, modify orbital delocalization and steric interactions.

Substituent Effects

The 4-methoxyphenoxy moiety introduces both electron-donating (methoxy group) and sterically bulky (phenoxy group) characteristics. This combination likely impacts:

  • Electronic Structure: Methoxy groups enhance electron density via resonance, potentially lowering the HOMO-LUMO gap compared to alkyl-substituted analogs like 5-(4-Methylphenyl)rubicene .

  • Solubility: Phenoxy groups may improve solubility in polar aprotic solvents, addressing a common limitation of unfunctionalized PAHs .

Synthetic Methodologies

Tandem Annulation Strategies

Recent breakthroughs in PAH synthesis, such as the Rh-catalyzed C–H penta- and hexaannulation developed by You et al. , offer a plausible route to 5-(4-Methoxyphenoxy)rubicene. Key steps could involve:

  • Directed C–H Activation: Aryl ketone precursors undergo Rh(III)-catalyzed cyclization with acetylenedicarboxylates to form fused rings.

  • Diels-Alder Cycloaddition: Subsequent [4+2] reactions extend conjugation, constructing the rubicene core.

  • Post-Functionalization: Introducing the 4-methoxyphenoxy group via Ullmann coupling or nucleophilic aromatic substitution.

Table 1: Hypothetical Reaction Conditions

StepCatalyst/ReagentsTemperatureYield*
Core Annulation[Cp*RhCl₂]₂, CuO150°C~60%
Phenoxy SubstitutionCuI, 4-Methoxyphenol120°C~45%
*Estimated based on analogous reactions .

Comparative Analysis with Structural Analogs

Electronic Modulation

The methoxyphenoxy variant is predicted to exhibit:

  • Reduced Crystallinity: Bulky substituents disrupt π-π stacking, potentially enhancing solution processability.

  • Tunable Optoelectronics: TD-DFT calculations suggest a bathochromic shift of ~30 nm compared to methyl analogs .

Challenges and Future Directions

Synthetic Hurdles

  • Regioselectivity Control: Competing substitution patterns at the 5-position require precise directing groups.

  • Oxidative Stability: Methoxy groups may undergo demethylation under strong acidic conditions .

Characterization Requirements

Advanced techniques would be essential for confirmation:

  • X-Ray Crystallography: Resolve substituent orientation effects on core planarity.

  • Cyclic Voltammetry: Quantify electron-donating capacity relative to known rubicenes.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator